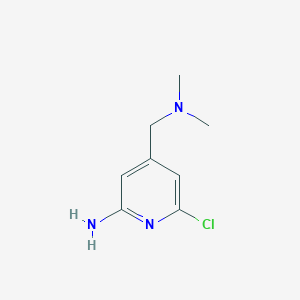
6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine
Descripción general
Descripción
6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine, also known as 6-chloro-4-((N,N-dimethylamino)methyl)pyridin-2-amine, is an organic compound belonging to the pyridine family. It is a white crystalline solid that is soluble in water and organic solvents. It has a variety of applications in the pharmaceutical, agrochemical, and biotechnological industries. This compound has been used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals. In addition, it is used in the synthesis of various other compounds, such as dyes, fragrances, and flavors.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Stable Betainic Pyrimidinaminides
This research describes the formation of various pyrimidine salts and pyridinaminides upon nucleophilic substitution of 4-(dimethylamino)pyridine on trichloropyrimidines. The study highlights the effects of substitution patterns and reaction conditions in determining the resultant products (Schmidt, 2002).
Synthesis of Self-Complementary Betainic Guanine Model Compounds
Research focused on synthesizing pyrimidine-heteroarenium salts through the reaction of 4-(dimethylamino)pyridine, leading to the formation of cross-conjugated mesomeric betaines. These compounds serve as model compounds for biologically significant betainic guanines in RNA and demonstrate the ability to form homo-intermolecular dimers (SchmidtAndreas & KindermannMarkus Karl, 2001).
Synthesis of Cyclohexene Oxide/Carbon Dioxide Copolymerization Catalysts
This study explores the use of amine-bis(phenolate) chromium(III) chloride complexes, which incorporate 4-(N,N-dimethylamino)pyridine (DMAP), as catalysts for the copolymerization of cyclohexene oxide and carbon dioxide. The research highlights the catalytic properties of these complexes and their potential in polymer synthesis (Devaine-Pressing, Dawe, & Kozak, 2015).
Enantioselective Synthesis of 4-(Dimethylamino)pyridines
This research presents a chemoenzymatic method for preparing enantiomerically pure 4-(dimethylamino)-pyridines. The study demonstrates their effectiveness as enantioselective nucleophilic catalysts in stereoselective chemical reactions, contributing significantly to the field of asymmetric catalysis (Busto, Gotor‐Fernández, & Gotor, 2006).
Safety and Hazards
The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, causes serious eye damage, causes damage to organs (Nervous system), and is toxic to aquatic life with long-lasting effects .
Mecanismo De Acción
Mode of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
It is known that the compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in organic synthesis . .
Propiedades
IUPAC Name |
6-chloro-4-[(dimethylamino)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-12(2)5-6-3-7(9)11-8(10)4-6/h3-4H,5H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPABDLGMFINFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride](/img/structure/B1459564.png)
amine dihydrochloride](/img/structure/B1459565.png)
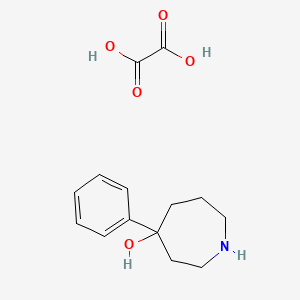
![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)
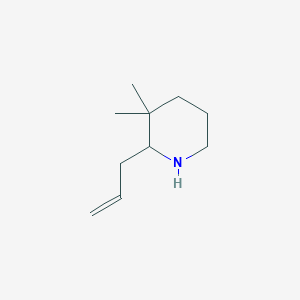
![2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1459573.png)


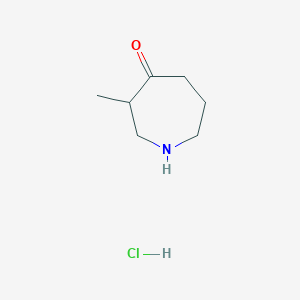
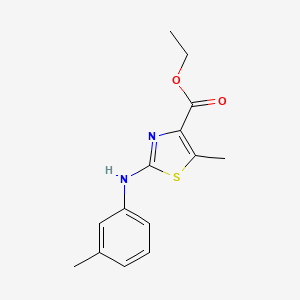
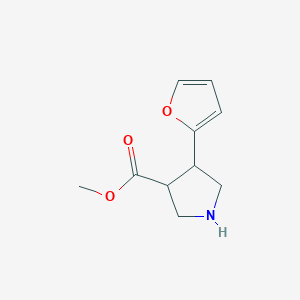

![N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1459583.png)